Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl ester and a pentanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate typically involves the esterification of cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexene-1,2-dione or cyclohexene-1-carboxylic acid.
Reduction: Formation of cyclohexene-1-methanol.
Substitution: Formation of cyclohexene-1-carboxamide or other substituted derivatives.
Scientific Research Applications
Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: A simpler analog without the pentanoyl group.
Methyl 1-cyclohexenecarboxylate: Another related compound with similar structural features.
Uniqueness
Methyl 6-pentanoylcyclohex-1-ene-1-carboxylate is unique due to the presence of both the ester and pentanoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these functionalities are required.
Properties
CAS No. |
62006-38-6 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 6-pentanoylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16-2/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
IMJRRVQFAKLPJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1CCCC=C1C(=O)OC |
Origin of Product |
United States |
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